molecular formula C10H11BrO3 B13975789 Ethyl 3-bromo-2-hydroxybenzeneacetate

Ethyl 3-bromo-2-hydroxybenzeneacetate

Cat. No.: B13975789
M. Wt: 259.10 g/mol
InChI Key: UUBHJOCMDICFKV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-hydroxybenzeneacetate (C₁₀H₁₁BrO₃, CAS 1261672-03-0) is an aromatic ester characterized by a bromine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring. Its molecular structure combines electrophilic (bromo) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis. This compound is primarily used in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules and heterocyclic compounds .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11BrO3/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,13H,2,6H2,1H3

InChI Key

UUBHJOCMDICFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-hydroxybenzeneacetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxybenzeneacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-hydroxybenzeneacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated compounds or reduced carbonyl compounds.

Scientific Research Applications

Ethyl 3-bromo-2-hydroxybenzeneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-hydroxybenzeneacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-bromo-2-hydroxybenzeneacetate are compared below with three related esters: Ethyl 2-bromo bromophenylacetate , Ethyl 2-phenylacetoacetate , and Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Solubility Profile Key Applications
This compound C₁₀H₁₁BrO₃ 3-Bromo, 2-hydroxybenzeneacetate Ethanol, ethyl acetate Pharmaceutical intermediates
Ethyl 2-bromo bromophenylacetate Not specified 2-Bromo, bromophenylacetate Ethanol, ethyl acetate Synthetic chemistry
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ α-Acetylbenzeneacetate Ethanol, benzene Precursor for heterocycles
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate C₁₂H₁₁BrO₂S 5-Bromo, benzo[B]thiophene ring Not specified Bioactive molecule synthesis

Key Differences and Research Findings

Its bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, a pathway less accessible in compounds like Ethyl 2-phenylacetoacetate . Ethyl 2-phenylacetoacetate: Contains an α-acetyl group, enabling keto-enol tautomerism. Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate: Incorporates a sulfur-containing thiophene ring, which may enhance electron delocalization and alter reactivity in cross-coupling reactions compared to purely aromatic esters .

Ethyl 2-phenylacetoacetate is a known precursor for synthesizing imidazoles and quinolines, classes of compounds with documented antimicrobial properties .

By contrast, Ethyl 2-phenylacetoacetate derivatives are often prepared using PTSA (p-toluenesulfonic acid)-catalyzed condensations in benzene, a method adaptable to brominated analogs with modifications .

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